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Compound of Interest

Compound Name: JNJ-42165279

Cat. No.: B560100

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical findings for
JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).
Developed by Janssen Pharmaceutica, JNJ-42165279 has been investigated for its
therapeutic potential in a range of neurological and psychiatric disorders. This document
summarizes key experimental data, details the methodologies of pivotal studies, and visually
represents the underlying biological pathways and experimental workflows.

Mechanism of Action and Pharmacological Profile

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of FAAH.[1][2] This enzyme is the
primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty
acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3][4] By
inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous lipids, thereby
enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[3]
[4] This mechanism is believed to underlie the anxiolytic, analgesic, and other neurological
effects observed in preclinical and clinical studies.

Preclinical Findings
Pharmacokinetics in Rodent Models

Preclinical studies in rats have demonstrated that JNJ-42165279 is orally bioavailable and can
effectively penetrate the blood-brain barrier. Following oral administration, the compound
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reaches maximum concentrations in both plasma and brain within hours and leads to a
significant and sustained elevation of AEA, OEA, and PEA levels in the brain.[3][5]

Parameter Value Species Reference
Oral Bioavailability Good Rat [3]
Brain Penetration Yes Rat [31[5]
Time to Max Plasma
~1 hour Rat [31[5]
Conc. (Tmax)
Time to Max Brain
~1 hour Rat [31[5]

Conc. (Tmax)

Efficacy in a Neuropathic Pain Model

JNJ-42165279 has shown efficacy in the spinal nerve ligation (SNL) model in rats, a widely
used model of neuropathic pain. Oral administration of the compound dose-dependently
reversed the mechanical allodynia induced by the nerve injury.[3]

Model Effect Species Reference

Spinal Nerve Ligation Reversal of
: : Rat [3]
(SNL) mechanical allodynia

Clinical Findings
Phase | Studies in Healthy Volunteers

Phase | studies in healthy volunteers established the safety and tolerability of INJ-42165279.
These studies also provided valuable pharmacokinetic and pharmacodynamic data, including
the measurement of FAAH occupancy in the brain using positron emission tomography (PET).
The results demonstrated that INJ-42165279 achieves high levels of FAAH inhibition in the
central nervous system at well-tolerated doses.[6][7] Furthermore, administration of JINJ-
42165279 led to a dose-dependent increase in the plasma and cerebrospinal fluid (CSF)
concentrations of AEA and other fatty acid amides.[6][7]
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Study Phase Population Key Findings Reference

Well-tolerated, high
brain FAAH

Phase | Healthy Volunteers occupancy, increased [61[7]
plasma and CSF

anandamide levels.

Phase Il Clinical Trials

JNJ-42165279 has been evaluated in Phase Il clinical trials for several indications, including
social anxiety disorder (SAD) and autism spectrum disorder (ASD).

Social Anxiety Disorder (SAD): A randomized, placebo-controlled trial in patients with SAD
showed that while INJ-42165279 did not meet the primary endpoint for a statistically significant
reduction in the Liebowitz Social Anxiety Scale (LSAS) total score compared to placebo, it did
show a statistically significant improvement in the percentage of subjects with a >30%
improvement from baseline in the LSAS total score and in the Clinical Global Impression-
Improvement (CGI-I) score.[4][8]

L Primary Secondary
Indication ; Result . Result(s) Reference
Endpoint Endpoint(s)
% of
Social Change in Not responders Statistically
Anxiety LSAS total statistically (=30% LSAS significant [41[8]
Disorder score significant improvement)  improvement
, CGlI-l score

Autism Spectrum Disorder (ASD): In a Phase Il study involving adolescents and adults with
ASD, JNJ-42165279 did not demonstrate a statistically significant improvement in the primary
endpoints assessing core symptoms of ASD. However, some secondary measures related to
social responsiveness and repetitive behaviors showed a trend towards improvement.[9][10]
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Primary Secondary

Indication : Result(s) . Result(s) Reference
Endpoint(s) Endpoint(s)
Change in
Autism
Behavior
Inventory Social
(ABI) Core Responsiven
Autism Domain, Not ess Scale, Trend
Spectrum Social statistically Repetitive towards [9][10]
Disorder Communicati significant Behavior improvement
on, and Scale-
Repetitive/Re Revised
strictive
Behavior
scores

Comparison with Other FAAH Inhibitors

A key comparator for INJ-42165279 is PF-04457845, an irreversible inhibitor of FAAH. While
both compounds effectively inhibit FAAH and elevate endocannabinoid levels, their clinical
development trajectories have differed. Notably, a clinical trial of PF-04457845 in osteoarthritis
pain failed to show efficacy compared to placebo, highlighting the challenges in translating
preclinical analgesic effects of FAAH inhibitors to the clinic.[11][12] The tragic outcome of a
clinical trial with another FAAH inhibitor, BIA 10-2474, which resulted in severe adverse events
and one death, underscored the critical importance of selectivity and thorough preclinical safety
evaluation for this class of drugs.[2] INJ-42165279 has maintained a favorable safety profile
throughout its clinical development.[2]
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Ke
. v o Key Clinical Safety
Compound Mechanism  Preclinical - . Reference
. Efficacy Profile
Efficacy
Modest
Covalent, anxiolytic
slowly Analgesia in effects in
JINJ- ] ) Generally
reversible neuropathic SAD; not [21[31[41[9]
42165279 _ _ well-tolerated
FAAH pain model effective for
inhibitor core ASD
symptoms
Analgesia in
) inflammatory Not effective
Irreversible
and for Generally
PF-04457845 FAAH _ - [11][12]
o noninflammat  osteoarthritis well-tolerated
inhibitor ) )
ory pain pain
models
Severe
adverse
FAAH
BIA 10-2474 o events, [2]
inhibitor ) )
including
death

Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used preclinical model of neuropathic pain.[13][14][15]
o Animal Model: Adult male Sprague-Dawley rats are typically used.[14]

» Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves on one side are tightly
ligated with silk suture.[14][15]

o Behavioral Assessment: Mechanical allodynia, a key symptom of neuropathic pain, is
assessed using von Frey filaments. The paw withdrawal threshold in response to the
application of calibrated filaments to the plantar surface of the hind paw is measured.[16]
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e Drug Administration: JNJ-42165279 is administered orally at various doses.

e QOutcome Measure: The primary outcome is the reversal of the reduced paw withdrawal
threshold in the ligated paw compared to a vehicle-treated control group.

FAAH Inhibition Assay

The inhibitory activity of INJ-42165279 on FAAH is determined using an in vitro enzymatic
assay.[5]

e Enzyme Source: Recombinant human or rat FAAH is used.
e Substrate: A fluorescently labeled substrate of FAAH is used.
 Incubation: The enzyme is incubated with varying concentrations of INJ-42165279.

o Measurement: The enzymatic activity is measured by detecting the fluorescent product of the
substrate hydrolysis.

o Outcome Measure: The half-maximal inhibitory concentration (IC50) is calculated, which
represents the concentration of INJ-42165279 required to inhibit 50% of the FAAH activity.

[5]

Clinical Trial Protocol for Social Anxiety Disorder (SAD)

The Phase Il clinical trial of INJ-42165279 in SAD was a randomized, double-blind, placebo-
controlled study.[4][8]

o Study Population: Patients diagnosed with SAD according to the Diagnostic and Statistical
Manual of Mental Disorders (DSM-5).

¢ Intervention: Patients are randomized to receive either a fixed daily dose of INJ-42165279
or a matching placebo for a specified duration (e.g., 12 weeks).[4]

e Primary Endpoint: The primary efficacy measure is the change from baseline in the total
score of the Liebowitz Social Anxiety Scale (LSAS).[4]
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e Secondary Endpoints: Secondary measures may include the Clinical Global Impression-
Improvement (CGlI-I) scale, the Hamilton Anxiety Scale (HAM-A), and the percentage of
responders (patients achieving a certain level of improvement on the LSAS).[4]

o Safety and Tolerability: Adverse events, clinical laboratory tests, and vital signs are
monitored throughout the study.
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Caption: Preclinical to clinical experimental workflow for JINJ-42165279.
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Caption: Signaling pathway of JNJ-42165279 via FAAH inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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